Copper picolinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

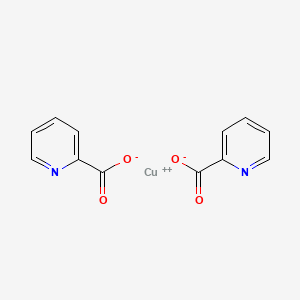

Copper picolinate is a useful research compound. Its molecular formula is C12H8CuN2O4 and its molecular weight is 307.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Nutritional Supplementation

Copper is an essential trace element crucial for numerous physiological functions, including iron metabolism, connective tissue formation, and neurological function. Copper picolinate is often used as a dietary supplement due to its enhanced bioavailability compared to other copper salts.

- Bioavailability Studies : Research indicates that this compound is better absorbed than other forms like copper sulfate. A study demonstrated that supplementation with this compound significantly increased serum copper levels in subjects with marginal deficiency .

Antidiabetic Properties

Recent studies have explored the antidiabetic effects of copper(II)-picolinate complexes. These compounds have been shown to improve insulin sensitivity and glucose metabolism.

- Case Study : A study published in Inorganic Chemistry highlighted that Cu(pa)₂ (copper(II)-picolinate) exhibited significant antidiabetic activity in animal models. The complex was found to enhance glucose uptake in peripheral tissues, suggesting its potential as a therapeutic agent for diabetes management .

Anticancer Applications

Copper-based compounds, including this compound, have garnered interest for their potential anticancer properties. Research has shown that copper ions can induce oxidative stress in cancer cells, leading to apoptosis.

- Mechanism of Action : Copper nanoparticles derived from this compound have been utilized in chemodynamic therapy and phototherapy. These nanoparticles selectively target cancer cells through the enhanced permeability and retention (EPR) effect, minimizing damage to healthy cells .

Chelation Therapy

This compound has been studied for its chelation properties, particularly in the context of radiopharmaceuticals and metal ion detoxification.

- Radiopharmaceutical Applications : A study investigated the synthesis of picolinate-functionalized ligands for stable copper(II) complexes used in imaging and therapeutic applications. The findings indicated that these complexes exhibit high stability and selectivity towards Cu²⁺ ions, making them suitable candidates for radiopharmaceutical development .

Immune System Modulation

Copper plays a vital role in immune function. Research has indicated that supplementation with this compound can enhance immune responses.

- Study Findings : In a study involving mice, copper supplementation improved lymphocyte proliferation and interleukin production, suggesting its role in enhancing adaptive immunity . This effect may be beneficial in managing conditions characterized by immune dysfunction.

Data Summary Table

Propiedades

Número CAS |

14050-01-2 |

|---|---|

Fórmula molecular |

C12H8CuN2O4 |

Peso molecular |

307.75 g/mol |

Nombre IUPAC |

copper;pyridine-2-carboxylate |

InChI |

InChI=1S/2C6H5NO2.Cu/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 |

Clave InChI |

GNWVUSJJFONIKF-UHFFFAOYSA-L |

SMILES |

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Cu+2] |

SMILES canónico |

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Cu+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.